3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol
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Overview
Description
3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pentylsulfanyl group and a phenolic moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol typically involves a multi-step process. One common method starts with the condensation of appropriate starting materials, such as 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazino-benzoxazepine ring can be reduced under specific conditions.
Substitution: The pentylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products
The major products formed from these reactions include quinones, reduced triazino-benzoxazepine derivatives, and substituted phenolic compounds.
Scientific Research Applications
3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(3,4-Dimethoxyphenyl)-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]et
- 4-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline
Uniqueness
The uniqueness of 3-[3-(Pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol lies in its specific structural features, such as the pentylsulfanyl group and the phenolic moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol |
InChI |
InChI=1S/C21H22N4O2S/c1-2-3-6-12-28-21-23-20-18(24-25-21)16-10-4-5-11-17(16)22-19(27-20)14-8-7-9-15(26)13-14/h4-5,7-11,13,19,22,26H,2-3,6,12H2,1H3 |
InChI Key |
VPBJYRXGSHEKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)O)N=N1 |
Origin of Product |
United States |
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